4-[2-({(1Z)-1-[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)ethyl]benzenesulfonamide
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Overview
Description
4-[2-({1-[1-(4-FLUOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)ETHYL]-1-BENZENESULFONAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazole ring, a fluorophenyl group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({1-[1-(4-FLUOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)ETHYL]-1-BENZENESULFONAMIDE typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4-[2-({1-[1-(4-FLUOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)ETHYL]-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[2-({1-[1-(4-FLUOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)ETHYL]-1-BENZENESULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-({1-[1-(4-FLUOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)ETHYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Share similar biological activities and structural features.
Pyrimidine Derivatives: Exhibit comparable pharmacological properties.
Oxadiazole Derivatives: Used in similar research and industrial applications.
Uniqueness
4-[2-({1-[1-(4-FLUOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)ETHYL]-1-BENZENESULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C20H21FN4O3S |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-[2-[1-[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]ethylideneamino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C20H21FN4O3S/c1-13(23-12-11-15-3-9-18(10-4-15)29(22,27)28)19-14(2)24-25(20(19)26)17-7-5-16(21)6-8-17/h3-10,24H,11-12H2,1-2H3,(H2,22,27,28) |
InChI Key |
KEXFTLHEYDODAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C(=NCCC3=CC=C(C=C3)S(=O)(=O)N)C |
Origin of Product |
United States |
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